molecular formula C22H26N6O2 B14689212 1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine CAS No. 27704-23-0

1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine

Cat. No.: B14689212
CAS No.: 27704-23-0
M. Wt: 406.5 g/mol
InChI Key: IIIUVQDDJAPYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a phthalazine core with two dihydropyran substituents, making it a subject of interest for researchers exploring novel chemical reactions and applications.

Preparation Methods

The synthesis of 1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine typically involves multiple steps, including the formation of the phthalazine core and the subsequent attachment of the dihydropyran groups. Common synthetic routes may include:

    Formation of the Phthalazine Core: This step often involves the reaction of hydrazine with phthalic anhydride or its derivatives under controlled conditions to form the phthalazine ring.

    Attachment of Dihydropyran Groups: The dihydropyran groups can be introduced through a series of condensation reactions involving appropriate aldehydes and amines. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial production methods for this compound would likely involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.

Chemical Reactions Analysis

1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the dihydropyran or phthalazine moieties.

Scientific Research Applications

1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for exploring biological interactions and potential therapeutic applications.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: The compound’s properties may be leveraged in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of dihydropyran and phthalazine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

27704-23-0

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine

InChI

InChI=1S/C22H26N6O2/c1-21(11-5-7-13-29-21)15-23-25-19-17-9-3-4-10-18(17)20(28-27-19)26-24-16-22(2)12-6-8-14-30-22/h3-4,7-10,13-16H,5-6,11-12H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

IIIUVQDDJAPYDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=CO1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4(CCC=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.